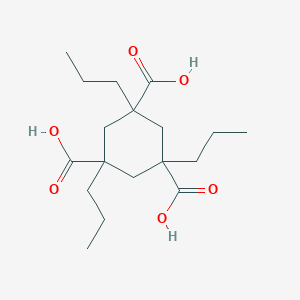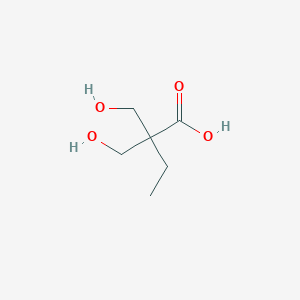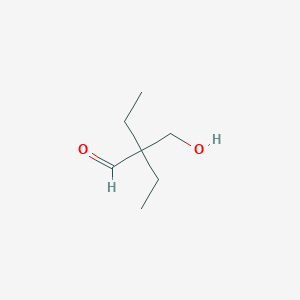
1,2,4-Trifluoro-5-(trichloromethyl)benzene
Overview
Description
1,2,4-Trifluoro-5-(trichloromethyl)benzene is an organic compound with the chemical formula C7H2Cl3F3. It is a colorless liquid with a pungent odor and is known for its stability at room temperature but decomposes at high temperatures . This compound is often used as a solvent and plays a significant role in various chemical reactions and industrial applications .
Preparation Methods
The preparation of 1,2,4-Trifluoro-5-(trichloromethyl)benzene involves several synthetic routes. One common method is the fluorination of trichloromethylbenzene. This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures . Industrial production methods often involve large-scale synthesis using similar fluorination techniques to ensure high yield and purity .
Chemical Reactions Analysis
1,2,4-Trifluoro-5-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the trichloromethyl group is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form simpler hydrocarbons.
Radical Reactions: The trifluoromethyl group plays a crucial role in radical reactions, which are essential in pharmaceuticals and agrochemicals.
Scientific Research Applications
1,2,4-Trifluoro-5-(trichloromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Trifluoro-5-(trichloromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl and trichloromethyl groups. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved often include radical formation and subsequent reactions with other molecules .
Comparison with Similar Compounds
1,2,4-Trifluoro-5-(trichloromethyl)benzene can be compared with similar compounds such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has similar chemical properties but differs in the position of the chlorine and trifluoromethyl groups.
2,4,5-Trifluoro-3-(trichloromethyl)benzene: Another similar compound with slight variations in the position of the functional groups.
1,2,4,5-Tetramethylbenzene: Although not containing fluorine or chlorine, it serves as a comparison in terms of its aromatic structure and industrial applications.
This compound stands out due to its unique combination of trifluoromethyl and trichloromethyl groups, which confer distinct chemical reactivity and stability .
Properties
IUPAC Name |
1,2,4-trifluoro-5-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-7(9,10)3-1-5(12)6(13)2-4(3)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDGLYXARUKIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597385 | |
| Record name | 1,2,4-Trifluoro-5-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136364-60-8 | |
| Record name | 1,2,4-Trifluoro-5-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)










![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)
![(1S,2S,4R,6S,8S,11R,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane](/img/structure/B159930.png)

